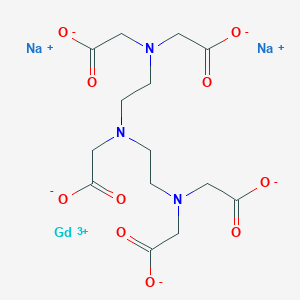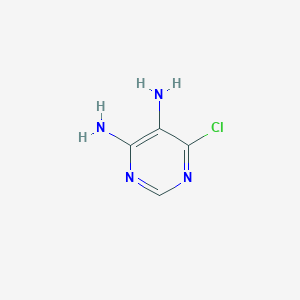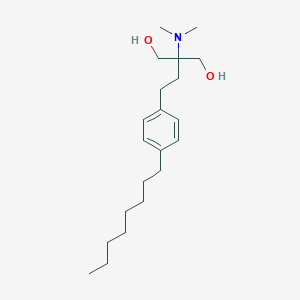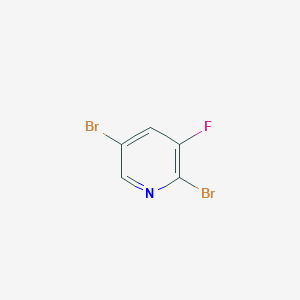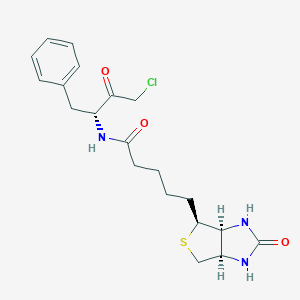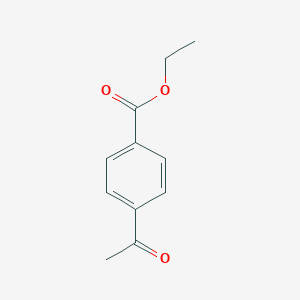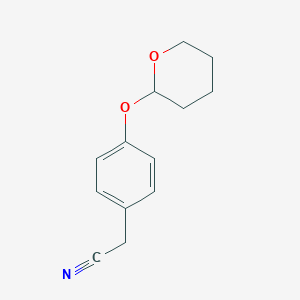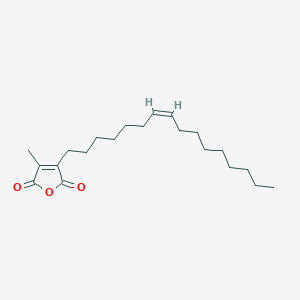
Chaetomellic Acid B Anhydride
説明
Chaetomellic Acid B Anhydride is a derivative of chaetomellic acid A, which is a bioactive natural product known for its role as a potent inhibitor of ras farnesyl-protein transferase. This enzyme is involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling pathways. Inhibiting this enzyme can disrupt the function of Ras, which is often mutated in various cancers, making chaetomellic acid A and its derivatives, such as chaetomellic acid B anhydride, significant in cancer research 10.
Synthesis Analysis
The synthesis of chaetomellic acid B anhydride has been approached through various methods. One method involves chemoselective carbon-carbon S(N)2' coupling reactions of Grignard reagents with dimethyl bromomethylfumarate, followed by hydrolysis and acetic anhydride induced ring closure to yield chaetomellic acid A anhydride and its isomer, isochaetomellic acid B anhydride . Other approaches include atom transfer radical cyclization , a synthesis from 2-bromopalmitoyl chloride and 2-aminopyridine , and a cobaloxime-mediated synthesis . Additionally, organocuprate addition to dimethyl acetylenedicarboxylate followed by hydrolysis and acid treatment has been used to synthesize chaetomellic acid A and its analogues . Palladium-catalyzed carboxylation reactions , functional rearrangement of trichloro-pyrrolidin-2-one , and nickel-catalyzed double carboxylation of trimethylsilylallene10 are also notable methods.
Molecular Structure Analysis
The molecular structure of chaetomellic acid B anhydride is closely related to that of chaetomellic acid A anhydride, with the core structure being a substituted maleic anhydride. The synthesis methods often involve the formation of this maleic anhydride motif through various cyclization and rearrangement reactions, which are key steps in achieving the desired stereochemistry and functional groups necessary for biological activity 10.
Chemical Reactions Analysis
Chaetomellic acid B anhydride, like its A counterpart, can undergo hydrolysis to form the corresponding diacid, which is the biologically active form. The synthesis routes often involve key chemical reactions such as radical cyclizations, cross-couplings, and carboxylations that are crucial for constructing the maleic anhydride core and introducing the appropriate side chains 10.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of chaetomellic acid B anhydride are not detailed in the provided papers, it can be inferred that the compound is likely to be solid at room temperature, given its structural similarity to chaetomellic acid A anhydride. The solubility, melting point, and other physicochemical properties would be influenced by the presence of the anhydride group and the length and saturation of the side chains. The reactivity of the anhydride group is a key feature, as it allows for the formation of the diacid upon hydrolysis, which is necessary for its biological activity 10.
科学的研究の応用
Synthesis and Characterization
- Chaetomellic Acid B Anhydride has been synthesized through various methods. For instance, it has been derived from 2,2-dichloropalmitic acid using atom transfer radical cyclization, followed by a rearrangement process (Buyck et al., 2004). Additionally, a facile synthesis method starting from dimethyl bromomethylfumarate has been described (Kar & Argade, 2002).
Biochemical Applications 2. Chaetomellic Acid B Anhydride has shown potential as a biochemical agent. It has been effectively synthesized in three steps from 2,2-dichloropalmitic acid and found beneficial for hydrolysis in the formation of the desired anhydride (Bellesia et al., 2006). Furthermore, its synthesis on a large scale from N-Allyl-2,2-dichlorocarboxyamides has been explored, offering insights into its potential applications in large-scale biochemical processes (Ghelfi et al., 2010).
Chemical and Medicinal Research 3. The chemical properties of Chaetomellic Acid B Anhydride have been studied extensively. For example, a nickel-catalyzed method for the synthesis of chaetomellic acid A anhydride has been developed, demonstrating its versatility in chemical synthesis (Takimoto et al., 2005). Additionally, its potent inhibitory effects on Ras protein farnesyltransferase have been highlighted, which could have implications in medicinal chemistry and drug discovery (Singh et al., 2000).
Novel Synthetic Methods 4. Novel approaches to synthesize Chaetomellic Acid B Anhydride have also been reported, such as a method utilizing click Diels–Alder chemistry, which opens new avenues for creating bioactive maleic anhydrides (Boukouvalas et al., 2014). This underscores its importance in the field of synthetic organic chemistry.
特性
IUPAC Name |
3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHXKQBMVJVBA-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438028 | |
| Record name | Chaetomellic Anhydride B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chaetomellic Acid B Anhydride | |
CAS RN |
84306-79-6 | |
| Record name | Chaetomellic Anhydride B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



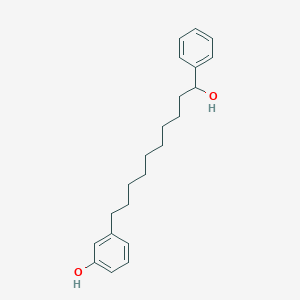
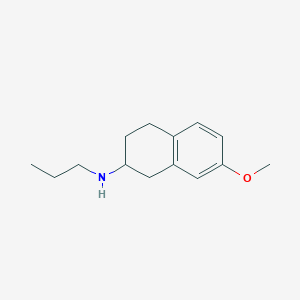
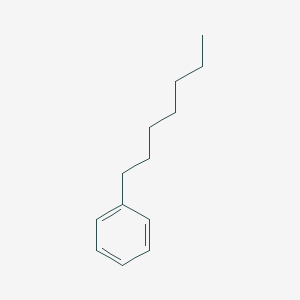
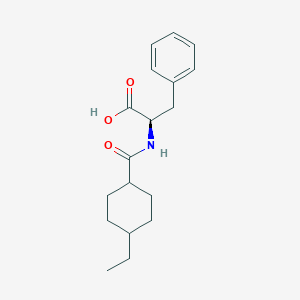
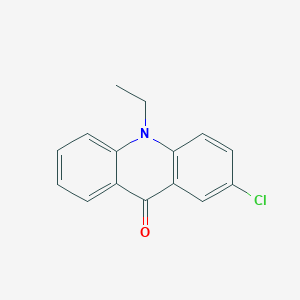
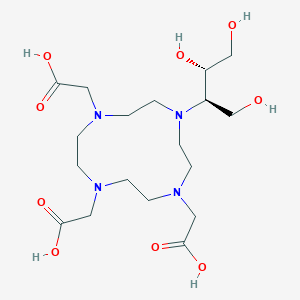
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
